molecular formula C15H15NO3 B094688 4-Amino-2,5-dimethoxybenzophenone CAS No. 15270-08-3

4-Amino-2,5-dimethoxybenzophenone

Cat. No.: B094688
CAS No.: 15270-08-3
M. Wt: 257.28 g/mol
InChI Key: XVRYJVBZYWBOFI-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethoxybenzophenone is an organic compound with the molecular formula C15H15NO3. It is a derivative of benzophenone, characterized by the presence of amino and methoxy groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-dimethoxybenzophenone typically involves the reaction of 2,5-dimethoxybenzoyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of aniline attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzophenone derivatives .

Scientific Research Applications

4-Amino-2,5-dimethoxybenzophenone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dimethoxybenzophenone
  • 4-Amino-2,6-dimethoxybenzophenone
  • 4-Amino-2,5-dimethoxybenzoic acid

Uniqueness

4-Amino-2,5-dimethoxybenzophenone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-amino-2,5-dimethoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYJVBZYWBOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065873
Record name Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl-
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Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15270-08-3
Record name (4-Amino-2,5-dimethoxyphenyl)phenylmethanone
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Record name Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl-
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Record name Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl-
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Record name Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl-
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Record name 4-amino-2,5-dimethoxybenzophenone
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Record name (4-Amino-2,5-dimethoxyphenyl)phenylmethanone
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